
3-(Boc-amino)-3-methyl-1-butanol
Overview
Description
3-(Boc-amino)-3-methyl-1-butanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-methyl-1-butanol typically involves the protection of an amino group with a Boc group. One common method is the reaction of 3-amino-3-methyl-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The Boc-protected amine can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in dichloromethane.
Major Products Formed
Oxidation: 3-(Boc-amino)-3-methylbutanal.
Reduction: 3-amino-3-methyl-1-butanol.
Substitution: 3-(Boc-amino)-3-methylbutyl chloride.
Scientific Research Applications
3-(Boc-amino)-3-methyl-1-butanol is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-methyl-1-butanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This selective deprotection allows for the stepwise synthesis of complex molecules without interference from the amino group .
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-amino)-3-methyl-1-butanol: Features a carbobenzoxy (Cbz) protected amino group.
3-(Fmoc-amino)-3-methyl-1-butanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
3-(Boc-amino)-3-methyl-1-butanol is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Biological Activity
3-(Boc-amino)-3-methyl-1-butanol is a chiral amino alcohol that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a branched alkyl chain, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C_{8}H_{17}NO_{2}. The presence of the Boc group enhances its stability and solubility, making it a valuable intermediate in organic synthesis.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It acts as a substrate for enzymatic reactions, influencing cellular processes such as protein synthesis and amino acid metabolism.
Enzyme Interactions
Research indicates that compounds similar to this compound can interact with amino acid transporters and enzymes involved in amino acid metabolism, potentially modulating their activities. This interaction is crucial for understanding the compound's role in metabolic pathways.
Antimicrobial Properties
Studies have shown that derivatives of amino alcohols exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
Neuroprotective Effects
Research into related compounds has indicated potential neuroprotective effects. For example, amino alcohols have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, hinting at possible applications in neurodegenerative disease treatment.
Synthesis and Applications
The synthesis of this compound typically involves the protection of the amine group followed by alkylation reactions. This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in drug development.
Case Studies
- Synthesis of Bioactive Compounds : In one study, this compound was utilized as a precursor for synthesizing bioactive peptides with enhanced stability and bioavailability.
- Metabolic Engineering : A study demonstrated the use of this compound in engineered Escherichia coli strains to produce higher alcohols like 3-methyl-1-butanol, showcasing its relevance in biofuel production and metabolic engineering applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Chiral amino alcohol | Potential antimicrobial effects |
(2S,3S)-3-Amino-2-hydroxyhexanoic acid | Chiral amino acid | Enzyme substrate |
2-Amino-2-methylpropan-1-ol | Simple amino alcohol | Neuroprotective properties |
Q & A
Q. Basic: What are the recommended handling and storage protocols for 3-(Boc-amino)-3-methyl-1-butanol to ensure stability during experimental workflows?
Answer:
The compound should be stored in a tightly sealed container under dry, ventilated conditions (20–25°C), protected from moisture and heat. Avoid exposure to ignition sources or static discharge. During handling, use nitrile gloves, lab coats, and safety goggles. Ensure immediate access to eye-wash stations and safety showers. Contaminated clothing must be removed and washed thoroughly before reuse .
Q. Basic: Which spectroscopic methods are most reliable for characterizing the purity and structure of this compound post-synthesis?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the Boc group’s presence (tert-butyl signals at δ ~1.4 ppm in 1H NMR) and the methyl branching. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. For resolving stereochemical ambiguities, 2D NMR techniques (e.g., HSQC, NOESY) or X-ray crystallography are recommended. Cross-referencing with Boc-protected analogs (e.g., 3-(Boc-amino)indole) can aid peak assignment .
Q. Advanced: How does the steric hindrance from the 3-methyl group influence the deprotection kinetics of the Boc group under acidic conditions?
Answer:
The 3-methyl group adjacent to the Boc-protected amine increases steric bulk, potentially slowing acid-catalyzed deprotection. Kinetic studies using trifluoroacetic acid (TFA) in dichloromethane (DCM) at varying concentrations (10–50% v/v) and temperatures (0–25°C) can quantify this effect. Monitor reaction progress via TLC or HPLC, comparing rates with non-methylated analogs. Computational modeling (DFT) may further elucidate steric contributions to transition-state energetics .
Q. Advanced: What synthetic strategies minimize racemization when incorporating this compound into peptide chains?
Answer:
To suppress racemization during peptide coupling:
- Use low temperatures (0–4°C) and polar aprotic solvents (e.g., DMF).
- Employ coupling reagents with reduced base strength, such as HATU or COMU, instead of HOBt/DCC.
- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD). Pre-activation of the carboxyl component before adding the amine can further minimize side reactions .
Q. Advanced: How can conflicting solubility data for this compound in different solvents be systematically evaluated?
Answer:
Design a solubility screen using solvents of varying polarity (e.g., hexane, ethyl acetate, THF, DMSO). Measure solubility gravimetrically at 25°C and 40°C. For thermodynamic analysis, perform differential scanning calorimetry (DSC) to determine melting points and eutectic mixtures. Cloud-point titration with antisolvents (e.g., water) can identify optimal recrystallization conditions. Cross-validate with computational solubility parameters (Hansen solubility sphere) .
Q. Advanced: What are the implications of detecting multiple byproducts in the Mitsunobu reaction involving this compound, and how can selectivity be improved?
Answer:
Byproducts (e.g., elimination alcohols or oxidized species) suggest competing pathways. To improve selectivity:
- Optimize stoichiometry of DIAD and triphenylphosphine (1.2–1.5 equivalents).
- Use anhydrous solvents (e.g., THF) and molecular sieves to suppress hydrolysis.
- Introduce scavengers (e.g., polymer-bound TPP) to remove excess reagents.
- Monitor intermediates via LC-MS and adjust reaction time/temperature dynamically. For sterically hindered substrates, alternative Mitsunobu conditions (e.g., CMBP/DEAD) may enhance yields .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUFODBDZQCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573097 | |
Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167216-22-0 | |
Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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